17beta-Hydroxyprogesterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

L'hydroxyprogestérone peut être synthétisée par diverses méthodes. Une approche courante implique l'hydroxylation de la progestérone en utilisant la 17α-hydroxylase . Les méthodes de production industrielle utilisent souvent des techniques de microextraction en phase solide pour optimiser l'extraction et la détermination de l'hydroxyprogestérone à partir de diverses matrices . Ces méthodes sont conçues pour être rentables et respectueuses de l'environnement .

Analyse Des Réactions Chimiques

L'hydroxyprogestérone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir l'hydroxyprogestérone en d'autres composés stéroïdiens.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés à la chaîne stéroïde.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule d'hydroxyprogestérone.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

L'hydroxyprogestérone a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

L'hydroxyprogestérone exerce ses effets en se liant aux récepteurs de la progestérone dans divers tissus, notamment l'utérus, les ovaires, les seins et le système nerveux central . Cette liaison active des voies moléculaires spécifiques qui régulent l'expression génique et les fonctions cellulaires . Le composé agit également comme un antagoniste du récepteur des minéralocorticoïdes et un agoniste partiel du récepteur des glucocorticoïdes .

Applications De Recherche Scientifique

Diagnosis of Congenital Adrenal Hyperplasia (CAH)

One of the primary clinical uses of 17beta-Hydroxyprogesterone is in diagnosing congenital adrenal hyperplasia, particularly due to 21-hydroxylase deficiency. Elevated levels of this compound are indicative of this condition, especially in newborns with ambiguous genitalia or in virilized adolescent girls. A single basal measurement is often sufficient for diagnosis, as concentrations are markedly elevated in affected individuals .

Monitoring Adrenal Function

In addition to CAH, this compound measurements are utilized to assess adrenal function in various conditions. For instance, it is valuable in evaluating late-onset adrenal hyperplasia and in cases of hirsutism where adrenal androgen excess is suspected. The hormone's levels can help differentiate between different causes of hyperandrogenism .

Prevention of Recurrent Preterm Birth

The use of 17-alpha hydroxyprogesterone caproate (a synthetic derivative) has been a cornerstone in preventing recurrent preterm birth. Clinical trials have shown that administering this compound significantly reduces the rates of spontaneous preterm birth among women with a history of such events. For example, a notable study indicated a reduction from 55% to 36% in preterm births when treated with this hormone . This application remains critical despite recent market withdrawals due to mixed trial results.

Fertility Treatment

This compound also plays a role in fertility treatments, particularly for patients with hormonal deficiencies or irregular menstrual cycles. Case studies have demonstrated successful pregnancies following assisted reproductive technologies (ART) like IVF in women with conditions such as 17-hydroxylase deficiency when adequately prepared with hormonal therapy .

Mechanistic Studies

Research into the mechanisms of action of this compound has revealed its potential anti-inflammatory properties. Studies indicate that it may reduce levels of inflammatory cytokines, suggesting a broader role beyond reproductive health into immunological responses .

Assay Development and Standardization

Various assay methods for measuring this compound have been developed and compared for clinical use. A study evaluated three different kits for their sensitivity and specificity, highlighting the importance of reliable testing methods for accurate diagnosis and monitoring .

Data Tables

Mécanisme D'action

Hydroxyprogesterone exerts its effects by binding to progesterone receptors in various tissues, including the uterus, ovaries, breasts, and central nervous system . This binding activates specific molecular pathways that regulate gene expression and cellular functions . The compound also acts as an antagonist of the mineralocorticoid receptor and a partial agonist of the glucocorticoid receptor .

Comparaison Avec Des Composés Similaires

L'hydroxyprogestérone est souvent comparée à d'autres progestatifs comme l'acétate de médroxyprogestérone et la dydrogestérone . Bien que tous ces composés partagent des activités progestatives similaires, l'hydroxyprogestérone est unique en termes d'affinités de liaison spécifiques et d'interactions avec les récepteurs . D'autres composés similaires comprennent :

Progestérone : Le principal progestatif naturel avec un large éventail d'effets physiologiques.

Acétate de médroxyprogestérone : Un progestatif synthétique utilisé dans diverses applications contraceptives et thérapeutiques.

Dydrogestérone : Un autre progestatif synthétique avec des utilisations cliniques spécifiques.

Les propriétés uniques de l'hydroxyprogestérone en font un composé précieux à la fois en recherche et en milieu clinique.

Propriétés

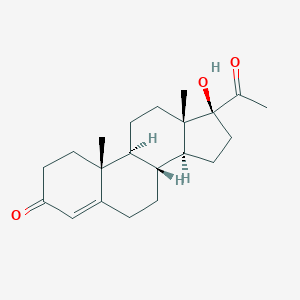

Numéro CAS |

604-09-1 |

|---|---|

Formule moléculaire |

C21H30O3 |

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16?,17?,18?,19-,20-,21-/m0/s1 |

Clé InChI |

DBPWSSGDRRHUNT-AYUYWISESA-N |

SMILES isomérique |

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |

SMILES canonique |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Color/Form |

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL |

melting_point |

222-223 °C 219 - 220 °C |

Key on ui other cas no. |

604-09-1 |

Description physique |

Solid |

Solubilité |

0.00648 mg/mL |

Synonymes |

17-Hydroxyisopregn-4-ene-3,20-dione; 17-Hydroxyisopregn-4-ene-3,20-dione; (17α)-17-Hydroxypregn-4-ene-3,20-dione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.